molecular formula C12H8N4O2 B372575 7-phenyl-8H-pteridine-2,4-dione

7-phenyl-8H-pteridine-2,4-dione

Cat. No.: B372575
M. Wt: 240.22g/mol
InChI Key: ZXXJZGLHZHPGGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Phenyl-8H-pteridine-2,4-dione is a heterocyclic compound characterized by a fused bicyclic pteridine core (a six-membered pyrazine ring fused to a pyrimidine ring) with a phenyl substituent at position 7 and two ketone groups at positions 2 and 3. This structure confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H8N4O2

Molecular Weight

240.22g/mol

IUPAC Name

7-phenyl-1H-pteridine-2,4-dione

InChI

InChI=1S/C12H8N4O2/c17-11-9-10(15-12(18)16-11)14-8(6-13-9)7-4-2-1-3-5-7/h1-6H,(H2,14,15,16,17,18)

InChI Key

ZXXJZGLHZHPGGH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C3C(=N2)NC(=O)NC3=O

Isomeric SMILES

C1=CC=C(C=C1)C2=CN=C3C(=NC(=O)NC3=O)N2

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C(=NC(=O)NC3=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Imidazolidin-2,4-Dione Derivatives

The synthesis of 3,5-di-substituted imidazolidin-2,4-diones (e.g., IM-3 and IM-7) via Strecker synthesis yields compounds with a five-membered ring containing two nitrogen atoms and two ketone groups. Key differences from 7-phenyl-8H-pteridine-2,4-dione include:

  • Ring Size and Fused Systems : Imidazolidin-2,4-diones lack the fused bicyclic structure of pteridine derivatives, reducing π-conjugation and altering electronic properties.
  • Substituent Positions : IM-series compounds feature substituents at positions 3 and 5 (e.g., phenyl and aryl groups), while the pteridine derivative has a phenyl group at position 5.
  • Synthesis Yields: IM-series compounds are synthesized in 70–74% yields using amino acids, phenyl isocyanate/isothiocyanate, and acid hydrolysis .

Thiazolidine-2,4-Dione Derivatives

Theoretical studies indicate that substituents at position 5 significantly influence molecular geometry and interactions with water, which may differ from the effects of substituents in pteridine derivatives .

Pharmacological and Chemical Properties

Bioactivity

  • Imidazolidin-2,4-Diones: IM-7 (3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione) induces acute cardiovascular effects in rats, likely due to aryl substituent hydrophobicity enhancing membrane interactions . isopropyl) modulates target specificity .
  • Thiazolidine-2,4-Diones : Theoretical studies highlight their propensity to form stable complexes with water, which may influence solubility and bioavailability—a property less explored in pteridine derivatives .

Reactivity and Stability

  • The fused pteridine system in this compound likely enhances aromatic stability compared to five-membered imidazolidin- or thiazolidine-diones.
  • Electron-withdrawing ketone groups in all three compound classes increase susceptibility to nucleophilic attack, but steric hindrance from the phenyl group in the pteridine derivative may slow reactivity.

Comparative Data Table

Property This compound Imidazolidin-2,4-Diones (e.g., IM-3, IM-7) Thiazolidine-2,4-Diones
Ring System Fused bicyclic (6+6 membered) Monocyclic (5-membered) Monocyclic (5-membered)
Heteroatoms N, O N, O S, N, O
Key Substituent Positions Phenyl at C7 Aryl groups at C3 and C5 Substituents at C5
Synthesis Yield Not reported 70–74% via Strecker synthesis Varies by method
Pharmacological Activity Unknown Cardiovascular, CNS effects Structural interactions

Research Findings and Implications

  • Substituent Effects : Larger, hydrophobic groups (e.g., isopropyl in IM-7) enhance cardiovascular activity, while smaller substituents (e.g., ethyl in IM-3) favor CNS targeting . This suggests that substituent position and size in this compound could be optimized for specific biological pathways.
  • Theoretical Insights : Thiazolidine-2,4-dione’s interaction with water underscores the importance of solvent effects in drug design, a factor yet to be studied in pteridine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.